molecular formula C9H14O2 B1294732 3,5,5-Trimethylcyclohexane-1,2-dione CAS No. 57696-89-6

3,5,5-Trimethylcyclohexane-1,2-dione

Cat. No. B1294732
CAS RN: 57696-89-6
M. Wt: 154.21 g/mol
InChI Key: WEUZZYGESXCTCU-UHFFFAOYSA-N
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Description

3,5,5-Trimethylcyclohexane-1,2-dione is a derivative of cyclohexane-1,3-dione, a compound that serves as a versatile scaffold for the synthesis of various organic molecules, including heterocycles and natural products. Cyclohexane-1,3-dione derivatives are particularly important due to their active methylene moiety and di-carbonyl groups, which contribute to their reactivity and utility in organic synthesis .

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives, such as 3,5,5-Trimethylcyclohexane-1,2-dione, often involves the use of reactive intermediates. For example, the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate can be used to synthesize highly functionalized cyclohexane-1,3-dione derivatives . Additionally, synthetic methods have been developed over the past two decades, focusing on the construction of six-membered oxygen heterocycles from these derivatives .

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives is characterized by the presence of a highly active methylene group adjacent to the di-carbonyl groups. This structural feature is responsible for the diverse chemical reactivity observed in these compounds. The crystal structure of related compounds, such as 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, has been resolved, providing insights into the stereochemistry and intermolecular interactions, such as hydrogen bonding, that may be relevant to 3,5,5-Trimethylcyclohexane-1,2-dione as well .

Chemical Reactions Analysis

Cyclohexane-1,3-dione derivatives participate in a variety of chemical reactions. For instance, they can undergo Michael additions to nitro-olefins to form unique butenolide derivatives with a 2-hydroxyimino-substituent . They are also precursors to polycyclic 1,4-benzoquinones through Diels-Alder reactions and can undergo intramolecular rearrangements . These reactions highlight the potential of 3,5,5-Trimethylcyclohexane-1,2-dione to serve as a building block for complex organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,5,5-Trimethylcyclohexane-1,2-dione are not detailed in the provided papers, the general properties of cyclohexane-1,3-dione derivatives can be inferred. These compounds typically exhibit significant biological activity, including anti-viral, anti-bacterial, and anti-inflammatory effects, due to their reactive functional groups . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the trimethyl groups and the overall molecular structure.

Scientific Research Applications

Hydrogen Bonding Properties

Research has highlighted the hydrogen bonding properties of related compounds to 3,5,5-Trimethylcyclohexane-1,2-dione. For instance, 2,5,5-Trimethylcyclohexane-1,3-dione monohydrate forms hydrogen-bonded layers with tetramolecular rings, indicating potential applications in structural chemistry and molecular design (Barnes, 1996).

Chemical Transformation Studies

Studies have demonstrated the transformation of 2-alkylcyclohexane-1,3-diones, closely related to 3,5,5-Trimethylcyclohexane-1,2-dione, into δ-oxo acid esters in acidic mediums. This transformation is significant in organic synthesis, suggesting potential applications in creating diverse organic compounds (Lozanova & Veselovsky, 2005).

Enzymatic Reduction Studies

Microorganisms have been screened for their ability to reduce compounds like 3,5,5-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone), indicating the potential use of these compounds in biocatalysis and enzymatic studies. This research could lead to the development of new biotechnological applications (Kataoka et al., 2002).

Synthetic Chemistry Applications

Synthetic approaches utilizing derivatives of cyclohexane-1,3-diones have been explored for creating bioactive molecules, highlighting their significance in pharmaceutical and chemical synthesis. These approaches can be leveraged to develop a wide range of biologically active compounds, including potential therapeutics (Sharma, Kumar, & Das, 2021).

Safety And Hazards

The safety data sheet for 3,5,5-Trimethylcyclohexane-1,2-dione indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water and seek medical attention if symptoms occur .

Future Directions

The global market for 3,5,5-Trimethylcyclohexane-1,2-dione is expected to grow in the forecast period of 2023 to 2028 . This suggests that there may be increased interest and research into this compound in the future.

properties

IUPAC Name

3,5,5-trimethylcyclohexane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUZZYGESXCTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863466
Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,5-Trimethylcyclohexane-1,2-dione

CAS RN

57696-89-6
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57696-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057696896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-TRIMETHYL-1,2-CYCLOHEXANEDIONE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Laitalainen, T Simonen, R Kivekäs… - Journal of the Chemical …, 1983 - pubs.rsc.org
4,5,6,7-Tetrahydro-4′,4′,6,6-tetramethylspiro[1,3-benzoxaselenole-2,1′-cyclohexane]-2′,4,6′-trione and related 1,3-oxaselenole derivatives, and not the previously reported …
Number of citations: 12 pubs.rsc.org
W Yuan-cheng, Z Yi-yun, LI Zhen-jian, LIU Yue-xin… - 林业科学研究, 2020 - lykxyj.com
Objective To analyze the aroma components and the relative contents in the flowers of two Dendrobium species, D. hancockii and D. trigonopus. Method The volatile constituents and …
Number of citations: 3 www.lykxyj.com
刘秀华, 邓冰, 孟丹, 邓义, 何小波 - 质谱学报, 2011 - jcmss.com.cn
: 采用固相微萃取-气相色谱-质谱法分析风油精中的挥发性成分. 共检测出27 种化合物, 含量较高的有水杨酸甲酯(25.19%), 薄荷脑(23.25%), 丁香酚(7.86%), 桉树脑(7.28%), 樟脑(6.62%), 苯…
Number of citations: 3 www.jcmss.com.cn
王元成, 曾艺芸, 李振坚, 刘月新, 马秀红… - 林业科学 …, 2020 - lykxyj.xml-journal.net
: 目的本研究明确2 种浓香型石斛花朵的香气成分及其含量, 探明其香气组成, 以期为石斛花的保健开发提供参考. 方法采用顶空固相微萃取(HS-SPME) 结合气相色谱-质谱联用(GC-MS) 技术, …
Number of citations: 5 lykxyj.xml-journal.net

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